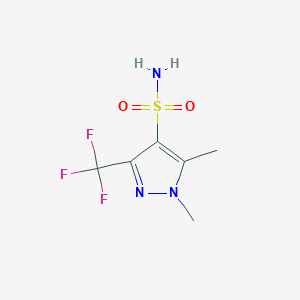
4-氟-2-巯基苯甲酸
描述
科学研究应用
抗菌剂合成
4-氟-2-巯基苯甲酸衍生物已被用于合成新的生物活性分子。一项研究通过将特定化合物与4-氟苯甲酸缩合,制备出在一定浓度下显示出有希望的抗菌活性的物质(Holla, Bhat, & Shetty, 2003)。
金属分析的质谱法
巯基苯甲酸(MBA)已被引入作为金属质谱分析的基质。这种应用显示出信号强度和重现性方面的显著改进,使其成为对细颗粒物中微量金属进行敏感测定的有效工具(Sun et al., 2021)。
SERS和DFT研究
对巯基苯甲酸在银胶体上的吸附行为进行了广泛研究,使用表面增强拉曼散射(SERS)光谱和密度泛函理论(DFT)。这项研究为吸附过程以及SERS光谱中电磁和化学增强的贡献提供了宝贵的见解(Ho & Lee, 2015)。
配位化学
从HSC6H4COOH衍生的3-和4-巯基苯甲酸配体的研究突出了它们广泛的配位模式。这包括单齿键合,螯合和各种桥接模式,在纳米颗粒保护和异双金属配合物构建等领域提供了多样的应用(Tiekink & Henderson, 2017)。
未来方向
作用机制
Target of Action
4-Fluoro-2-mercaptobenzoic acid, similar to its analog 4-Mercaptobenzoic acid (4-MBA), is a probe molecule with thiol and carboxylic groups . These groups allow it to form self-assembled monolayers (SAMs) on the surface of various substrates . The primary targets of this compound are therefore the surfaces of these substrates, where it forms a monolayer and interacts with other molecules or ions present in the environment .
Mode of Action
The compound interacts with its targets through the formation of SAMs. This interaction is primarily due to the thiol group, which has a strong affinity for metal surfaces, and the carboxylic group, which can form hydrogen bonds with other molecules
Biochemical Pathways
It’s known that 4-mercaptobenzoic acid (4-mba), a similar compound, has been used in the development of surface-enhanced raman spectroscopy (sers) sensors . In this context, the compound may affect the optical properties of the substrate, leading to enhanced Raman signals .
Pharmacokinetics
Metabolism and excretion are likely minimal due to the compound’s stability .
Result of Action
The primary result of the action of 4-Fluoro-2-mercaptobenzoic acid is the formation of SAMs on the surface of the target substrate. This can lead to changes in the optical properties of the substrate, which can be used for sensing applications
Action Environment
The action, efficacy, and stability of 4-Fluoro-2-mercaptobenzoic acid are likely to be influenced by various environmental factors. These may include the nature of the substrate, the presence of other molecules or ions in the environment, and the pH and temperature of the environment
生化分析
Biochemical Properties
4-Fluoro-2-mercaptobenzoic acid plays a crucial role in biochemical reactions due to its ability to form self-assembled monolayers (SAMs) on metal surfaces. This property makes it valuable in the development of surface-enhanced Raman spectroscopy (SERS) sensors . The compound interacts with enzymes, proteins, and other biomolecules through its thiol and carboxylic groups. These interactions are primarily characterized by the formation of covalent bonds with cysteine residues in proteins, leading to modifications in protein structure and function .
Cellular Effects
The effects of 4-Fluoro-2-mercaptobenzoic acid on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used as a pH-sensitive reporter molecule in SERS-based intracellular pH measurements, which can provide insights into cellular metabolic states and disease conditions . The compound’s ability to modulate intracellular pH can affect various cellular processes, including enzyme activity and ion transport .
Molecular Mechanism
At the molecular level, 4-Fluoro-2-mercaptobenzoic acid exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and enzymes, via its thiol group, leading to enzyme inhibition or activation . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in alterations in cellular metabolism and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-2-mercaptobenzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, making it suitable for long-term experiments . Its degradation products may also have distinct biological effects that need to be considered in experimental designs .
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-mercaptobenzoic acid vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity . At higher doses, it may induce toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.
Metabolic Pathways
4-Fluoro-2-mercaptobenzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic transformations can influence the compound’s biological activity and its effects on cellular processes. Additionally, the compound can affect metabolic flux and metabolite levels, further modulating cellular function .
Transport and Distribution
The transport and distribution of 4-Fluoro-2-mercaptobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to form covalent bonds with proteins can also influence its distribution and activity within cells .
Subcellular Localization
4-Fluoro-2-mercaptobenzoic acid exhibits specific subcellular localization patterns that affect its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes .
属性
IUPAC Name |
4-fluoro-2-sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRNYBPPRDZSEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508536 | |
| Record name | 4-Fluoro-2-sulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81223-43-0 | |
| Record name | 4-Fluoro-2-sulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![11b-Methyl-1,2,5,6,11,11b-hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B1316345.png)
![5,5'-Dichloro-4,4',7,7'-tetramethyl-3H,3'H-[2,2'-bibenzo[b]thiophenylidene]-3,3'-dione](/img/structure/B1316347.png)


![Imidazo[1,2-b]pyridazin-6-ol](/img/structure/B1316355.png)

![Benzene, [[(8-bromooctyl)oxy]methyl]-](/img/structure/B1316359.png)



![3,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B1316367.png)

